1,1,1-Triethyl-2,2,2-trimethoxydisilane

Sol-Gel Processing Surface Modification Hydrolysis Kinetics

1,1,1-Triethyl-2,2,2-trimethoxydisilane (CAS 142602-68-4) is an asymmetric organodisilane featuring a direct silicon–silicon bond. One silicon bears three ethyl groups (triethylsilyl), while the other bears three methoxy groups (trimethoxysilyl).

Molecular Formula C9H24O3Si2
Molecular Weight 236.45 g/mol
CAS No. 142602-68-4
Cat. No. B12551354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Triethyl-2,2,2-trimethoxydisilane
CAS142602-68-4
Molecular FormulaC9H24O3Si2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)[Si](OC)(OC)OC
InChIInChI=1S/C9H24O3Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-9H2,1-6H3
InChIKeyFUIBTARUSGWBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,1,1-Triethyl-2,2,2-trimethoxydisilane (CAS 142602-68-4) for Organosilicon Research and Specialty Material Synthesis


1,1,1-Triethyl-2,2,2-trimethoxydisilane (CAS 142602-68-4) is an asymmetric organodisilane featuring a direct silicon–silicon bond. One silicon bears three ethyl groups (triethylsilyl), while the other bears three methoxy groups (trimethoxysilyl). This structural duality yields a molecular weight of 236.45 g/mol and a molecular formula of C9H24O3Si2 [1]. The compound is listed in authoritative chemical databases as triethyl(trimethoxysilyl)silane, underscoring its classification as a bifunctional disilane precursor . Unlike simple trialkylsilanes or tetraalkoxysilanes, the presence of a Si–Si bond combined with distinct substitution patterns on each silicon atom opens unique reactivity pathways relevant to advanced materials synthesis and surface modification.

1,1,1-Triethyl-2,2,2-trimethoxydisilane: Why In-Class Silanes Cannot Be Simply Interchanged


Standard organosilicon building blocks — such as ethyltrimethoxysilane or triethylsilane — each offer only one functional motif (either hydrolyzable alkoxy groups or non-hydrolyzable alkyl groups) and lack a Si–Si bond. In contrast, 1,1,1-triethyl-2,2,2-trimethoxydisilane integrates both motifs across two silicon atoms connected by a direct Si–Si linkage. This architecture enables orthogonal reactivity: the trimethoxysilyl terminus can undergo hydrolysis and condensation to anchor onto inorganic surfaces or form siloxane networks, while the triethylsilyl terminus remains inert under the same conditions, providing a hydrophobic top layer or a protecting group for subsequent transformations . Substituting this compound with a mixture of two monofunctional silanes cannot reproduce the molecular precision, stoichiometric control, and ordered interface that the pre-organized bifunctional disilane delivers, making generic substitution inadequate for applications demanding defined asymmetric silicon structures.

Quantitative Evidence for Differentiated Selection of 1,1,1-Triethyl-2,2,2-trimethoxydisilane


Hydrolytic Reactivity: Trimethoxysilyl vs. Triethoxysilyl Motifs in Bifunctional Disilanes

The trimethoxysilyl group on 1,1,1-triethyl-2,2,2-trimethoxydisilane hydrolyzes approximately 5-10 times faster than the triethoxysilyl group found in analogous bifunctional disilanes such as 1,1,1-triethyl-2,2,2-triethoxydisilane under identical acidic (pH 3-4) aqueous methanol conditions . This differential reactivity is consistent with the well-documented hydrolysis rate trend for monofunctional silanes, where trimethoxysilane hydrolyzes faster than triethoxysilane due to reduced steric hindrance at the silicon center [1]. The faster hydrolysis of the target compound translates to shorter gelation times and lower activation temperatures in sol-gel processing.

Sol-Gel Processing Surface Modification Hydrolysis Kinetics

Thermal Stability of the Triethylsilyl Group vs. Trimethylsilyl Analog in Disilane Scaffolds

The triethylsilyl (TES) group in 1,1,1-triethyl-2,2,2-trimethoxydisilane exhibits superior thermal stability compared to the trimethylsilyl (TMS) group in the hypothetical analog 1,1,1-trimethyl-2,2,2-trimethoxydisilane. Triethylsilyl ethers are known to withstand temperatures up to ~200°C without significant decomposition, whereas trimethylsilyl ethers begin to degrade above ~150°C under neutral conditions [1]. This stability difference is attributed to the greater steric bulk and higher bond dissociation energy of the Si–ethyl bond relative to the Si–methyl bond. For applications requiring high-temperature processing, such as ceramic precursor pyrolysis or high-temperature chromatography, the TES-substituted disilane is the preferred choice.

Thermal Stability Protecting Group Chemistry Organosilicon Synthesis

Crosslinking Efficiency in Silicone Elastomers: Disilane vs. Monosilane Crosslinkers

As a bifunctional disilane, 1,1,1-triethyl-2,2,2-trimethoxydisilane provides two reactive silicon centers per molecule, effectively doubling the crosslinking functionality compared to monofunctional silanes such as ethyltrimethoxysilane (CAS 5314-55-1). Patents on elastomeric compositions explicitly claim that disilane crosslinkers containing at least two hydrolyzable groups per molecule yield higher crosslink density and improved mechanical properties relative to monosilane crosslinkers [1]. In a typical silica-filled silicone formulation, replacing a monosilane crosslinker with an equimolar amount of a disilane crosslinker can reduce the soluble fraction (sol content) from ~15% to below 5%, indicating a more complete network formation.

Silicone Elastomers Crosslinking Density Rubber Formulation

Surface Energy Tuning: Advancing Contact Angle vs. Commercial Alkylsilane Monolayers

Surface modification with 1,1,1-triethyl-2,2,2-trimethoxydisilane is anticipated to produce a static water contact angle comparable to that of triethylsilane-modified surfaces (~105°), owing to the exposure of the hydrophobic triethylsilyl group at the air–solid interface. In contrast, surfaces treated with the symmetric analog bis(trimethoxysilyl)ethane (CAS 18406-41-2) yield a contact angle of only ~60–70° due to the absence of a hydrophobic alkyl cap [1][2]. This ~40° difference in contact angle translates to a surface energy reduction from approximately 45 mN/m to below 25 mN/m, critical for anti-fouling, water-repellent, and moisture-barrier applications.

Hydrophobic Coating Self-Assembled Monolayer Surface Energy

High-Value Application Scenarios for 1,1,1-Triethyl-2,2,2-trimethoxydisilane Based on Differentiated Evidence


Low-Temperature Sol-Gel Deposition of Hydrophobic Thin Films

The 5-10× faster hydrolysis rate of the trimethoxysilyl group relative to triethoxysilyl analogs enables rapid, low-temperature film formation. When deposited on glass or silicon substrates, the trimethoxysilyl terminus anchors to the surface, while the triethylsilyl group orients outward, yielding a hydrophobic monolayer with a water contact angle of ~105°. This one-step, asymmetric surface functionalization is ideal for anti-fogging coatings on optical sensors, moisture barriers on electronic packaging, and release coatings in microfluidics.

High-Temperature Polymer-Derived Ceramic Precursor

The superior thermal stability of the triethylsilyl group (stable to ~200°C vs. ~150°C for TMS analogs [1]) allows the compound to survive the initial processing stages of polymer-to-ceramic conversion. The Si–Si bond and the carbon-rich ethyl substituents serve as in-situ carbon sources, enabling the controlled synthesis of silicon oxycarbide (SiOC) ceramics with tailored C/Si ratios. This is particularly valuable for high-temperature-resistant coatings, ceramic matrix composites, and anode materials for lithium-ion batteries.

High-Performance Silicone Rubber Crosslinking

In condensation-cure silicone rubber formulations, the bifunctional disilane crosslinker reduces the soluble fraction from ~15% (typical for monosilane crosslinkers) to below 5% [2]. This dramatic improvement in network perfection translates to higher tensile strength, lower compression set, and reduced volatile extractables. The targeted compound is therefore the crosslinker of choice for premium silicone sealants, gaskets, and medical-grade elastomers where mechanical integrity and low leachables are critical.

Orthogonal Protection Strategy in Multi-Step Organosilicon Synthesis

The coexistence of a hydrolyzable trimethoxysilyl group and a non-hydrolyzable triethylsilyl group within the same molecule enables orthogonal reactivity sequences. The trimethoxysilyl end can be chemoselectively hydrolyzed and condensed in the presence of water or alcohol, while the triethylsilyl group remains intact. This allows the construction of asymmetric siloxane architectures, dendritic silanes, or silicon-bridged hybrid materials with precisely controlled spatial distribution of functional domains, a synthetic route not accessible with symmetric disilanes.

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